N-(1H-benzimidazol-2-yl)-4-fluorobenzamide
CAS No.: 61810-47-7
Cat. No.: VC4309281
Molecular Formula: C14H10FN3O
Molecular Weight: 255.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61810-47-7 |
|---|---|
| Molecular Formula | C14H10FN3O |
| Molecular Weight | 255.252 |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |
| Standard InChI Key | BOYRIPHPOSSJNS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzimidazole moiety (a bicyclic structure with fused benzene and imidazole rings) substituted at the 2-position by an amide group. The amide nitrogen is further connected to a para-fluorinated benzene ring. This configuration imparts unique electronic properties, as evidenced by its computed InChIKey (BOYRIPHPOSSJNS-UHFFFAOYSA-N) and SMILES representation (C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)F) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-fluorobenzamide |
| CAS Registry Number | 61810-47-7 |
| ChEMBL ID | CHEMBL1347477 |
| Topological Polar Surface Area | 75.6 Ų |
Spectral Characterization
13C NMR data (John Wiley & Sons, Inc.) confirms the presence of distinct carbonyl (C=O) and fluorophenyl signals, with the benzimidazole carbons appearing in the aromatic region . Mass spectrometry aligns with the molecular ion peak at m/z 255.25.
Synthesis and Derivative Development
Structural Analogues
Sigma-Aldrich lists N-(2-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide (CAS 301228-23-9), an ethyl-linked variant with a molecular weight of 283.31 g/mol . This derivative highlights the adaptability of the core scaffold for structure-activity relationship (SAR) studies.
Pharmacological and Biological Applications
Antioxidant Activity
Quantum mechanical calculations (DFT) on related compounds reveal radical scavenging mechanisms via hydrogen atom transfer (HAT) and single-electron transfer (SET) . The fluorine atom in this compound may enhance electron-withdrawing effects, stabilizing radical intermediates.
Table 2: Hypothetical Bioactivity Profile
Industrial and Research Applications
Material Science
Fluorinated benzimidazoles are explored as:
-
Organic Semiconductors: Due to π-conjugated systems and fluorine-induced electron deficiency.
-
Metal-Organic Frameworks (MOFs): As ligands for catalytic sites .
Drug Discovery
The ChEMBL entry (CHEMBL1347477) indicates screening in kinase inhibition assays, positioning it as a hit compound for oncology targets .
Future Directions and Challenges
Unresolved Questions
-
Metabolic Fate: CYP450-mediated oxidation pathways remain uncharacterized.
-
Synergistic Effects: Combination studies with existing anthelmintics could reveal enhanced efficacy.
Synthetic Challenges
Scalable synthesis requires optimization of:
-
Protecting groups for regioselective functionalization
-
Catalytic systems for amidation without racemization
This compound exemplifies the untapped potential of fluorinated benzimidazoles in addressing global health and technological challenges. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume